molecular formula C14H20N2O B7312041 N-(3-pyridin-3-ylcyclobutyl)oxan-4-amine

N-(3-pyridin-3-ylcyclobutyl)oxan-4-amine

Cat. No.: B7312041
M. Wt: 232.32 g/mol
InChI Key: IFVDXXCKHZYISI-UHFFFAOYSA-N
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Description

N-(3-pyridin-3-ylcyclobutyl)oxan-4-amine is a bicyclic amine derivative featuring a pyridine ring linked to a cyclobutyl group at position 3, which is further connected to an oxane (tetrahydropyran) ring via an amine group at position 4 (Figure 1). The compound’s unique architecture combines a rigid cyclobutyl moiety with the hydrogen-bonding capability of the oxan-4-amine group, making it a candidate for exploration in medicinal chemistry and materials science.

Properties

IUPAC Name

N-(3-pyridin-3-ylcyclobutyl)oxan-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O/c1-2-11(10-15-5-1)12-8-14(9-12)16-13-3-6-17-7-4-13/h1-2,5,10,12-14,16H,3-4,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFVDXXCKHZYISI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1NC2CC(C2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest structural analogs include derivatives with pyridine, oxane, or cyclobutyl substituents. Key comparisons are summarized in Table 1 .

Table 1: Structural Comparison with Analogous Compounds

Compound Name Core Structure Substituents Key Functional Groups Reference
N-(3-pyridin-3-ylcyclobutyl)oxan-4-amine Pyridine, Cyclobutyl, Oxane Oxan-4-amine, Pyridin-3-ylcyclobutyl Amine, Heterocycles N/A
N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine Pyridine, Pyrazole Cyclopropyl, Methyl, Pyrazolyl Amine, Pyrazole, Methyl
6-chloro-N-[2-(propan-2-yl)oxan-3-yl]pyrimidin-4-amine Pyrimidine, Oxane Chloro, Isopropyl, Oxan-3-yl Chloropyrimidine, Branched alkyl
[2-(Oxan-4-yloxy)pyridin-3-yl]methanamine Pyridine, Oxane Oxan-4-yloxy, Methanamine Ether, Primary amine
  • Cyclobutyl vs.
  • Oxan-4-amine vs. Oxan-3-yl : The position of the oxane substituent (4-amine vs. 3-yl) influences steric and electronic properties. For example, oxan-4-amine’s axial-equatorial conformation may affect solubility or binding interactions compared to oxan-3-yl derivatives .

Physicochemical Properties

Table 2: Physical and Spectroscopic Data Comparison

Compound Name Melting Point (°C) Yield (%) IR (cm⁻¹) ^1H NMR (δ, ppm) HRMS (m/z) Reference
This compound N/A N/A N/A N/A N/A N/A
N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine 104.0–107.0 17.9 Not specified 8.87 (d, J = 2.4 Hz, pyridine H) 215 [M+H]+
[2-(Oxan-4-yloxy)pyridin-3-yl]methanamine N/A N/A N/A Not reported 208.26
  • Melting Points : The cyclopropyl-pyrazole derivative in has a moderate melting point (104–107°C), suggesting that the target compound’s cyclobutyl group could raise or lower this range depending on crystal packing .
  • Spectroscopy : Pyridine protons in analogous compounds resonate near δ 8.8–9.0 ppm, while oxane protons typically appear at δ 3.0–4.5 ppm . The absence of data for the target compound underscores the need for experimental characterization.

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